Product packaging for Methyl 8-chloroisoquinoline-3-carboxylate(Cat. No.:)

Methyl 8-chloroisoquinoline-3-carboxylate

Cat. No.: B11883920
M. Wt: 221.64 g/mol
InChI Key: BAOGAHPZRBVZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-chloroisoquinoline-3-carboxylate (CAS 1823314-55-1) is a versatile and high-purity chemical intermediate designed for advanced research and development applications. With the molecular formula C 11 H 8 ClNO 2 and a molecular weight of 221.64 g/mol, this compound is a valuable synthon in organic and medicinal chemistry. Its structure incorporates two distinct reactive sites: the methyl ester group at the 3-position and the chlorine atom at the 8-position of the isoquinoline ring system. This allows for sequential and selective functionalization, making it a powerful building block for constructing more complex molecular architectures. This compound is particularly significant in the synthesis of substituted isoquinoline and quinoline derivatives, which are privileged scaffolds in drug discovery . Isoquinoline cores are found in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, antimalarial, and antineurodegenerative properties . As a synthetic intermediate, this compound can be utilized in metal-catalyzed cross-coupling reactions to modify the 8-position, as well as in hydrolysis or transesterification reactions to modify the 3-position carboxylate, enabling the exploration of structure-activity relationships (SAR) . Its primary research value lies in its application as a precursor for the development of novel bioactive molecules and functional materials. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications, or for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B11883920 Methyl 8-chloroisoquinoline-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 8-chloroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-3-2-4-9(12)8(7)6-13-10/h2-6H,1H3

InChI Key

BAOGAHPZRBVZKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 8 Chloroisoquinoline 3 Carboxylate and Its Structural Analogues

Direct Synthetic Routes to Substituted Isoquinoline-3-carboxylates

The formation of the isoquinoline (B145761) ring system is the cornerstone of the synthesis. Several powerful methods have been developed to construct this heterocyclic scaffold directly with substituents in place.

Modern synthetic chemistry has increasingly relied on palladium catalysis to forge complex molecular architectures. These methods offer mild reaction conditions and excellent functional group tolerance. The synthesis of isoquinoline derivatives can be achieved through palladium-catalyzed cascade reactions that form multiple carbon-carbon and carbon-nitrogen bonds in a single operation.

One such strategy involves the cyclization of 2-(1-alkynyl)arylaldimines. A Pd(II)-catalyzed process can initiate a cyclization, which is then followed by a Heck reaction with an alkene to introduce a substituent at the 4-position, yielding highly functionalized isoquinolines. researchgate.net The introduction of an ortho-methoxy group on the arylaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, thereby improving reaction yields. researchgate.net

Another powerful approach is the C-H activation/annulation reaction. For instance, N-methoxybenzamides can react with 2,3-allenoic acid esters in the presence of a palladium catalyst to produce 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com These can then be aromatized to the corresponding isoquinolines. The catalytic cycle is thought to proceed through a five-membered cyclopalladation intermediate. mdpi.com Furthermore, cascade reactions involving syn-carbopalladation, C-H activation, and decarboxylation sequences have been developed to create fused isoquinolinone derivatives, demonstrating the versatility of palladium catalysis in forming multiple C-C bonds efficiently. rsc.org

Catalyst System Reactants Reaction Type Product Type
Pd(II)2-(1-alkynyl)benzaldimines, AlkenesCyclization / Heck Reaction4-(1-alkenyl)-3-arylisoquinolines researchgate.net
Pd(OAc)₂, DIPEAN-methoxybenzamides, 2,3-Allenoic acid estersC-H Activation / Annulation3,4-Dihydroisoquinolin-1(2H)-ones mdpi.com
Pd(OAc)₂Alkyne-tethered aryl iodides, o-Bromobenzoic acidsCascade Decarboxylative CyclizationFused Isoquinolinones rsc.org

This table provides an interactive overview of selected palladium-catalyzed reactions for isoquinoline synthesis.

The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the aromatic isoquinoline ring. nrochemistry.com The reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgquimicaorganica.org

The mechanism proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org The reaction is most effective when the benzene (B151609) ring of the β-phenylethylamide is activated with electron-donating groups. nrochemistry.com The initial amide can be prepared by reacting a β-phenylethylamine with an appropriate acid chloride or anhydride. To produce an 8-chloro-substituted isoquinoline, the synthesis would logically commence with a 2-(2-chlorophenyl)ethanamine derivative. The subsequent dihydroisoquinoline product can be aromatized to the target isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C). quimicaorganica.org Variations of this reaction, such as the Pictet-Gams reaction, utilize a β-hydroxy-β-phenethylamide to yield the isoquinoline directly. wikipedia.org

Achieving the correct substitution pattern, such as the 8-chloro motif, requires precise control over the reaction's regioselectivity. This can be accomplished either by using starting materials where the chlorine atom is already in the desired position or by employing reactions that selectively introduce the halogen at a specific site.

Rhodium(III)-catalyzed C-H activation provides a modern approach to the regioselective synthesis of isoquinolones. rsc.org By using directing groups like N-methoxybenzamide, the catalyst can be guided to activate a specific C-H bond, leading to highly regioselective annulation with reaction partners like diazo compounds. rsc.org While this method directly yields isoquinolones, these intermediates are valuable precursors that can be converted to the desired chloroisoquinolines. Starting with a 3-chlorobenzamide (B146230) derivative would ensure the chlorine atom is positioned to become the 8-chloro substituent of the final isoquinoline product.

Esterification and Functional Group Interconversion Strategies for the Carboxylate Moiety

Once the 8-chloroisoquinoline-3-carboxylic acid core is synthesized, the final step is the formation of the methyl ester. This is a standard functional group interconversion. solubilityofthings.com

The most common method for this transformation is Fischer esterification. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ub.edu The reaction is an equilibrium process, and it is often driven to completion by using a large excess of methanol, which also serves as the solvent.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. acs.org Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acyl chloride. This intermediate then reacts rapidly and irreversibly with methanol to afford the desired methyl ester, Methyl 8-chloroisoquinoline-3-carboxylate. acs.orgnih.gov This two-step procedure is often used for substrates where Fischer esterification is slow or leads to side reactions.

Derivatization from Precursor Molecules and Building Blocks

An alternative to building the isoquinoline ring from a phenylethylamine precursor is to construct it from simpler, pre-functionalized aromatic building blocks. This convergent approach allows for great flexibility in introducing a wide array of substituents.

A versatile method developed by Myers and Si involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. harvard.edunih.gov This reaction sequence assembles the isoquinoline core in a single operation from two key fragments. To synthesize this compound via this route, one would start with a derivative of 2-methylbenzaldehyde (B42018) containing a chlorine atom at the 3-position (a precursor to the 8-chloro substituent). After forming the tert-butylimine, it would be lithiated and then reacted with a nitrile that can provide the C3 and C4 atoms along with the carboxylate precursor. Subsequent trapping with an electrophile and workup yields the highly substituted isoquinoline. nih.gov

The Pictet-Spengler reaction is another foundational method that condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized. quimicaorganica.orgwikipedia.orggoogle.com Using natural amino acids like L-Dopa in a biomimetic process with aldehydes can produce 3-carboxyl-substituted tetrahydroisoquinolines. iisc.ac.in A similar strategy starting with a chlorinated phenylalanine derivative could provide a route to the tetrahydroisoquinoline precursor of the target molecule.

Chemical Transformations and Reactivity of Methyl 8 Chloroisoquinoline 3 Carboxylate

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character to the molecule. acs.orgwikipedia.org Consequently, it readily participates in reactions with electrophiles.

One of the fundamental reactions is protonation , which occurs in the presence of strong acids to form the corresponding isoquinolinium salt. This significantly alters the electronic properties of the heterocyclic system, making it more electron-deficient.

The nitrogen atom can also undergo alkylation when treated with alkyl halides, leading to the formation of quaternary N-alkylisoquinolinium salts. acs.orgwikipedia.org Similarly, acylation with acyl halides or anhydrides yields N-acylisoquinolinium intermediates. These quaternized derivatives are often more susceptible to nucleophilic attack on the isoquinoline ring system.

Furthermore, oxidation of the isoquinoline nitrogen can be achieved using oxidizing agents such as peroxy acids, resulting in the formation of the corresponding N-oxide . This transformation modifies the steric and electronic environment of the nitrogen atom and can influence the reactivity of other positions on the isoquinoline ring.

Transformations at the Carboxylate Ester Functional Group

The methyl ester at the C-3 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Hydrolysis and Transesterification Reactions

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically employing alkali metal hydroxides such as sodium hydroxide (B78521) in an aqueous or alcoholic solvent, proceeds via saponification to yield the carboxylate salt, which is then protonated to afford the carboxylic acid. numberanalytics.comwikipedia.org

Transesterification , the conversion of one ester to another, can be accomplished by treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction is often facilitated by using the desired alcohol as the solvent to drive the reaction to completion. chemistrysteps.com

Amidation and Reduction of the Carboxylate

The carboxylate ester can be converted into an amide by reaction with a primary or secondary amine. This transformation can be achieved directly by heating the ester with the amine, although the use of coupling agents or conversion of the ester to the more reactive carboxylic acid followed by amide coupling is often more efficient. researchgate.net The synthesis of isoquinoline-3-carboxamides is a common transformation in the preparation of biologically active molecules. acs.org

Reduction of the methyl carboxylate group can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester to the corresponding primary alcohol, (8-chloroisoquinolin-3-yl)methanol. mdpi.com The use of milder, more controlled reducing agents can allow for the partial reduction to the aldehyde, 8-chloroisoquinoline-3-carbaldehyde. For instance, the reduction of methyl isoquinoline-3-carboxylate to the aldehyde has been achieved using LiAlH4 at low temperatures. wikipedia.org

Reactivity of the Chlorine Substituent at the C-8 Position

The chlorine atom at the C-8 position of the isoquinoline ring is a key site for introducing molecular diversity through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as 8-chloroisoquinoline (B135129), can undergo nucleophilic aromatic substitution (SNA r) , where the chlorine atom is displaced by a nucleophile. wikipedia.org The isoquinoline ring system, being electron-deficient, can facilitate this type of reaction, particularly when activated by electron-withdrawing groups. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex. libretexts.org A variety of nucleophiles can be employed, including alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form aminoisoquinolines). The regioselectivity of such substitutions on substituted quinazolines, a related heterocyclic system, has been shown to be influenced by the electronic properties of the ring, with the more electrophilic carbon atom being preferentially attacked. nih.gov

NucleophileProduct
RO⁻ (Alkoxide)8-Alkoxyisoquinoline-3-carboxylate
RS⁻ (Thiolate)8-(Alkylthio)isoquinoline-3-carboxylate
R₂NH (Amine)8-(Dialkylamino)isoquinoline-3-carboxylate

Transition Metal-Catalyzed Cross-Coupling at C-8

The chlorine atom at the C-8 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions , which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of the 8-chloro- or 8-triflyloxyisoquinoline with boronic acids or their esters to form 8-aryl- or 8-vinylisoquinoline derivatives. wikipedia.orgorganic-chemistry.org The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. A similar Suzuki-Miyaura coupling has been successfully applied to an 8-OTf-isoquinoline derivative, highlighting the utility of the C-8 position for such transformations. acs.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between the 8-chloroisoquinoline and a primary or secondary amine. wikipedia.orgopenochem.org This method provides a versatile route to a wide range of 8-aminoisoquinoline (B1282671) derivatives under milder conditions than traditional amination methods. organic-chemistry.org

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the 8-chloroisoquinoline with a terminal alkyne to produce 8-alkynylisoquinoline derivatives. wikipedia.orgorganic-chemistry.org This method is highly valuable for the introduction of alkynyl moieties, which can serve as versatile synthetic intermediates for further transformations.

Cross-Coupling ReactionCoupling PartnerResulting Bond
Suzuki-MiyauraR-B(OH)₂C-C
Buchwald-HartwigR₂NHC-N
SonogashiraR-C≡CHC-C

Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System of Methyl 8-chloroisoquinoline-3-carboxylate

The reactivity of the isoquinoline ring system in "this compound" towards electrophilic and nucleophilic attack is significantly influenced by the electronic properties of the existing substituents: the chloro group at the C-8 position and the methyl carboxylate group at the C-3 position. These substituents modulate the electron density of the bicyclic aromatic system, thereby directing the regioselectivity of incoming reagents.

Electrophilic Aromatic Substitution

In general, electrophilic aromatic substitution (EAS) on the isoquinoline ring is less facile than on benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom which deactivates the ring system. latech.edudoubtnut.com When substitution does occur, it preferentially takes place on the benzenoid ring, which is more electron-rich than the pyridinoid ring. For an unsubstituted isoquinoline, electrophilic attack is most favored at the C-5 and C-8 positions.

In the case of "this compound," the scenario is more complex due to the presence of two deactivating groups. The methyl carboxylate group at C-3 is a meta-directing deactivator, primarily influencing the pyridinoid ring. The chloro group at C-8 is also deactivating but is considered an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. doubtnut.com

The interplay of these electronic effects dictates the probable sites of electrophilic attack. The strong deactivating effect of the methyl carboxylate group on the pyridinoid ring further diminishes its reactivity towards electrophiles. Consequently, any electrophilic substitution is highly likely to occur on the benzenoid ring. The chloro group at C-8 will direct incoming electrophiles to its ortho and para positions. The para position (C-6) is sterically accessible. The ortho positions are C-7 and the already substituted C-8a (bridgehead carbon), with C-7 being the viable position for substitution. Therefore, electrophilic substitution on "this compound" is predicted to occur primarily at the C-7 position, and to a lesser extent, the C-5 position.

Common electrophilic substitution reactions and their predicted outcomes are summarized in the table below. It is important to note that harsher reaction conditions may be required compared to benzene due to the deactivated nature of the isoquinoline ring system.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄Methyl 8-chloro-7-nitroisoquinoline-3-carboxylate
HalogenationBr₂ / FeBr₃Methyl 7-bromo-8-chloroisoquinoline-3-carboxylate
SulfonationFuming H₂SO₄8-chloro-3-(methoxycarbonyl)isoquinoline-7-sulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃Methyl 7-acyl-8-chloroisoquinoline-3-carboxylate

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally favored on the pyridinoid ring of the isoquinoline system, particularly at the C-1 position, due to the electron-withdrawing effect of the ring nitrogen. The presence of additional electron-withdrawing groups on the ring can further facilitate nucleophilic attack. wikipedia.orglibretexts.org

In "this compound," the methyl carboxylate group at C-3 significantly enhances the electrophilicity of the pyridinoid ring, making it more susceptible to nucleophilic attack. While the C-1 position is typically the most reactive towards nucleophiles in isoquinolines, the presence of the electron-withdrawing ester group at C-3 will also activate the C-4 position to a lesser extent.

The chloro group at C-8 is on the benzenoid ring, which is less activated towards nucleophilic attack compared to the pyridinoid ring. Nucleophilic displacement of the C-8 chloro group would require harsh reaction conditions and is generally less favorable than reactions on the pyridinoid ring. However, strong nucleophiles under forcing conditions might lead to substitution at this position.

Therefore, nucleophilic attack is most likely to occur at the C-1 position of the isoquinoline ring, leading to addition products which may subsequently be oxidized to the substituted isoquinoline. Direct substitution of other groups is less probable under standard SNAr conditions.

Interactive Data Table: Predicted Nucleophilic Aromatic Substitution Reactions
NucleophileReagentsPredicted Major Product(s)
Alkoxide (e.g., MeO⁻)NaOMe / MeOHMethyl 1-methoxy-8-chloroisoquinoline-3-carboxylate (following oxidation)
Amine (e.g., RNH₂)RNH₂Methyl 1-amino-8-chloroisoquinoline-3-carboxylate (following oxidation)
Cyanide (CN⁻)NaCNMethyl 8-chloro-1-cyanoisoquinoline-3-carboxylate (following oxidation)

It is crucial to recognize that these predictions are based on established principles of organic chemistry and the known reactivity of related heterocyclic systems. The actual experimental outcomes may vary depending on the specific reaction conditions employed.

Structure Activity Relationship Sar Studies of Methyl 8 Chloroisoquinoline 3 Carboxylate Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for isoquinoline (B145761) derivatives is achieved through a combination of computational and experimental strategies. These methodological frameworks enable the prediction and rationalization of how structural modifications influence biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is particularly advantageous in drug design for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. nih.govnih.gov For isoquinoline derivatives, 3D-QSAR models are developed to analyze how the three-dimensional structural features of the molecules relate to their biological function. nih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. By analyzing a training set of molecules with known activities, machine learning algorithms can identify which descriptors are most influential and generate a predictive model. nih.gov This model can then be used to estimate the activity of new, unsynthesized derivatives of methyl 8-chloroisoquinoline-3-carboxylate.

Table 1: Common Computational Descriptors in QSAR Studies

Descriptor Category Example Descriptors Description
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies Describe the electron distribution and reactivity of the molecule.
Steric Molecular Volume, Surface Area, Molar Refractivity Relate to the size and shape of the molecule, influencing its fit into a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the molecule, which affects its ability to cross cell membranes. mdpi.com
Topological Connectivity Indices (e.g., Kier & Hall indices) Numerical representations of the molecular structure, including branching and shape.

Drug design strategies are broadly classified into two main approaches: ligand-based and structure-based design. iaanalysis.com The choice between them depends on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or not well-defined. iaanalysis.com This approach relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. acs.org By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. 3D-QSAR is a key component of LBDD, as it correlates the properties of ligands with their activity to guide the design of new compounds. nih.goviaanalysis.com

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through methods like X-ray crystallography. iaanalysis.com This powerful approach allows for the direct design of molecules that can fit precisely into the target's binding site. iaanalysis.com Molecular docking is a primary tool in SBDD, simulating the interaction between a ligand and a receptor to predict the binding affinity and orientation. nih.govslideshare.net For derivatives of this compound, SBDD can be used to visualize and optimize interactions with specific amino acid residues in the target's active site, leading to the design of more potent and selective inhibitors.

Another relevant technique is Fragment-Based Drug Discovery (FBDD) , where small molecular fragments are screened for binding to the target. researchoutreach.org Hits can then be grown or linked together to create more potent lead compounds. This "merging by design" methodology has been successfully applied to isoquinoline derivatives to rapidly generate highly potent molecules, even without prior structural information of the ligand-protein complex. researchoutreach.org

Impact of Isoquinoline Ring Substituents on Biological Profiles

The biological activity of the this compound scaffold is highly dependent on the nature and position of its substituents. The methyl ester at C-3, the chlorine atom at C-8, and modifications to the isoquinoline nitrogen and aromatic rings all play distinct and crucial roles in defining the molecule's interactions with biological targets.

For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides. These modifications alter the molecule's polarity, hydrogen bonding capacity, and steric profile, which can lead to profound changes in biological activity. Studies on related quinoline-2-carboxamides have shown that the nature of the N-substituent on the amide can dramatically affect activity, highlighting the importance of modifications at this type of position. researchgate.net The methyl ester itself serves as a crucial synthetic handle, allowing for the generation of diverse libraries of derivatives for biological screening. researchgate.net Research on other isoquinoline derivatives has demonstrated that the introduction of different heterocyclic substituents at the C-3 position can modulate anticancer activity, suggesting that this position is critical for interaction with biological targets like topoisomerases. researchgate.net

The introduction of a halogen, such as the chlorine atom at the C-8 position, is a common strategy in medicinal chemistry to modulate a molecule's biological activity. nih.goveurochlor.org The chlorine atom exerts a strong influence through several mechanisms. Its electron-withdrawing nature alters the electron density distribution across the isoquinoline ring system, which can affect binding affinities and reactivity. researchgate.net Furthermore, chlorine significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and reach its intracellular target. eurochlor.orgresearchgate.net

Perhaps most importantly, the chlorine atom can participate in specific, non-covalent intermolecular interactions within a protein's binding site. These include halogen bonds (where the chlorine acts as an electrophilic region) and C–H…Cl hydrogen bonds. ias.ac.in The geometry of these interactions is highly directional. Analysis of chloroquinoline derivatives has revealed distinct interaction geometries, classified as Type I and Type II, which influence the supramolecular assembly and packing in crystal structures and can dictate binding orientation within a receptor. ias.ac.in The presence of chlorine can therefore provide additional binding interactions that are not possible with a simple hydrogen atom, often leading to a substantial improvement in biological potency. researchgate.net

Table 2: Key Intermolecular Interactions Involving Chlorine

Interaction Type Description Typical Geometry (θ₁, θ₂) Significance in SAR
C–H…Cl Hydrogen Bond A weak hydrogen bond where a C-H group acts as the donor and the chlorine atom as the acceptor. Variable Contributes to the stability and specificity of the ligand-receptor complex. ias.ac.in
Type I Cl…Cl Contact An interaction where the two C-Cl vectors are oriented in an antiparallel fashion. θ₁ ≈ θ₂ Can influence crystal packing and molecular conformation. ias.ac.in
Type II Cl…Cl Contact An interaction where one chlorine atom approaches the other in a "head-on" manner, perpendicular to the C-Cl bond. θ₁ ≈ 180°, θ₂ ≈ 90° Represents a more directional and potentially stronger interaction, often associated with halogen bonding. ias.ac.in

The isoquinoline scaffold's biological activity is also governed by the properties of its core heterocyclic system. The lone pair of electrons on the isoquinoline nitrogen atom gives the molecule its basic character, which is crucial for forming interactions with biological targets, such as salt bridges with acidic amino acid residues. amerigoscientific.com The basicity of this nitrogen is modulated by the electronic effects of substituents on the aromatic rings. amerigoscientific.com

The chlorine atom at C-8, being an electron-withdrawing group, reduces the electron density of the entire ring system, thereby decreasing the basicity of the isoquinoline nitrogen. amerigoscientific.com Conversely, introducing electron-donating groups elsewhere on the aromatic rings could enhance this basicity. This modulation of electronic properties is a key aspect of SAR. Studies on tetrahydroisoquinolines have shown that the nature and position of substituents on the aromatic portion are critical for potency, with a general trend of improved activity with higher lipophilicity. nih.gov The precise positioning of terminal aromatic rings attached to the main scaffold via linkers can also be vital for target binding, indicating that both electronic and steric factors across the entire molecule are essential for optimizing its biological profile. nih.gov

Conformational Analysis and its Relevance to SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules, such as those containing rotatable bonds, the ensemble of accessible conformations and the energy barriers between them play a crucial role in determining how the molecule interacts with its biological target. In the context of this compound and its derivatives, conformational analysis primarily focuses on the rotational freedom of the methoxycarbonyl group at the C3 position and how it is influenced by substituents at the C8 position.

For this compound, the chlorine atom at the 8-position is in proximity to the methoxycarbonyl group at the 3-position. This proximity can lead to steric and electronic interactions that influence the preferred orientation of the ester group. It is hypothesized that the chlorine atom, due to its size and electronegativity, can create a rotational barrier for the C3-ester group, favoring certain conformations over others.

Two principal planar conformations of the methoxycarbonyl group relative to the isoquinoline ring can be envisioned: one where the carbonyl oxygen is oriented towards the C4 position (conformer A) and another where it is oriented towards the nitrogen atom at position 2 (conformer B). The presence of a substituent at C8, such as a chlorine atom, would likely destabilize conformer B due to steric clash, thus favoring conformer A. The energetic preference for one conformer over the other can have significant implications for biological activity, as the optimal conformation for receptor binding may be influenced.

To illustrate the potential impact of the C8-substituent on the conformational preference and, consequently, the biological activity, a hypothetical analysis of different substituents can be considered. The size and electronic nature of the substituent at the 8-position would modulate the rotational energy barrier and the relative stability of the conformers.

Table 1: Hypothetical Influence of C8-Substituent on the Conformational Energy of the C3-Methoxycarbonyl Group and its Impact on Biological Activity

C8-Substituentvan der Waals Radius (Å)Electronic EffectPostulated Rotational Barrier (kcal/mol)Favored ConformerPredicted Impact on Biological Activity
Hydrogen1.20NeutralLowA ≈ BMay exhibit broad activity due to conformational flexibility.
Fluorine1.47Electron-withdrawingModerateA > BMay show enhanced activity if conformer A is the bioactive one.
Chlorine 1.75 Electron-withdrawing Significant A >> B Activity highly dependent on the receptor's preference for conformer A.
Methyl2.00Electron-donatingHighA >>> BPotential for high selectivity if conformer A is the bioactive form; risk of decreased activity due to steric hindrance.
Methoxy2.20 (approx.)Electron-donatingVery HighA >>>> BMay lead to a significant loss of activity if the favored conformation is not complementary to the binding site.

Note: The data in this table, particularly the rotational barrier and the direct prediction of biological activity, are hypothetical and serve to illustrate the principles of conformational analysis in SAR. Experimental or detailed computational studies are required for validation.

This analysis suggests that the 8-chloro substituent in this compound likely plays a significant role in restricting the conformational freedom of the 3-methoxycarbonyl group. This restriction may pre-organize the molecule into a conformation that is either favorable or unfavorable for binding to its biological target. Therefore, understanding the energetic landscape of these rotational isomers is a critical aspect of the SAR studies for this class of compounds and for the rational design of new, more potent derivatives.

Mechanistic Investigations of Biological Activities Associated with Methyl 8 Chloroisoquinoline 3 Carboxylate Analogues Excluding Clinical Outcomes

Molecular Interaction Profiling and Target Identification

The isoquinoline (B145761) scaffold is a prominent feature in a wide array of pharmacologically active compounds. semanticscholar.org The biological activities of isoquinoline derivatives are largely dictated by the nature and position of their substituents, which influence their molecular interactions with biological targets. semanticscholar.org For analogues of Methyl 8-chloroisoquinoline-3-carboxylate, molecular interaction profiling often involves computational and experimental approaches to identify and characterize their binding partners.

One of the key strategies in target identification is the use of in silico modeling and docking studies. These computational methods help predict the binding affinity of isoquinoline derivatives to the active sites of various enzymes and receptors. For instance, docking studies have been employed to analyze the interaction of isoquinoline derivatives with targets such as carbonic anhydrase and acetylcholinesterase. semanticscholar.org

Furthermore, the structural features of isoquinoline compounds, such as the nitrogen atom in the isoquinoline ring and various substitutions, play a crucial role in their binding selectivity. Substitutions at the 1, 2, 3, and 4-positions of the isoquinoline ring have been shown to significantly impact the antimicrobial, analgesic, anti-inflammatory, and antimalarial activities of these compounds, respectively. semanticscholar.org This suggests that different analogues can be designed to selectively target specific enzymes or receptors involved in these biological processes.

In the context of anticancer activity, isoquinoline alkaloids are known to interact with nucleic acids, potentially altering DNA replication, repair, or transcription processes. semanticscholar.org This interaction with DNA is a key aspect of their molecular mechanism. For example, some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been found to induce nuclear apoptosis by directly acting on mitochondria. nih.gov The specific hydroxyl groups at certain positions were identified as critical for this cytotoxic effect, highlighting the importance of specific molecular interactions. nih.gov

Enzyme Inhibition Studies and Mechanism of Action (e.g., Kinase Inhibition, Phosphodiesterase Inhibition for related structures)

Analogues of this compound have been extensively studied for their enzyme inhibitory activities, particularly against kinases and phosphodiesterases (PDEs).

Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov Isoquinoline and quinoline (B57606) derivatives have emerged as a significant class of protein kinase inhibitors. researchgate.net For example, a series of pyrazolo[3,4-g]isoquinolines were synthesized and shown to be potent inhibitors of several kinases, including Haspin, CLK1, DYRK1A, CDK9/Cyclin T, GSK-3β, CK1ε, CDK5/p25, and Pim1. nih.gov The substitution pattern on the isoquinoline ring was found to significantly influence the inhibitory potency and selectivity profile. nih.govresearchgate.net Specifically, the introduction of an alkyl group at the 4-position altered the kinase inhibition profiles, while a bromine atom at the 8-position was detrimental to Haspin inhibition. nih.gov

Quinoline-3-carboxylic acid derivatives have also been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The mechanism of action for many of these kinase inhibitors is competitive binding to the ATP-binding site of the enzyme. researchgate.net For instance, docking studies of pyrazolo[3,4-g]isoquinolines within the Haspin ATP-binding site revealed that the inhibitor stabilization is mainly through hydrophobic interactions, with a hydrogen bond formed between the pyridine (B92270) ring and the kinase hinge region. nih.gov

Phosphodiesterase Inhibition:

Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. nih.gov Several isoquinoline derivatives have been identified as potent and selective inhibitors of different PDE isozymes. For instance, a series of 4-aryl-1-isoquinolinone derivatives were developed as potent and selective PDE5 inhibitors. nih.gov One of the lead compounds from this series, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride, exhibited a PDE5 inhibitory activity with an IC50 of 1.0 nM and high selectivity over other PDE isozymes. nih.gov Similarly, novel 1-phenyl-3,4-dihydro-isoquinoline scaffolds have shown potent and selective inhibitory activity against PDE4. semanticscholar.org Papaverine, a well-known isoquinoline alkaloid, is a potent inhibitor of PDE10A. mdpi.com

The mechanism of PDE inhibition by these compounds generally involves competing with the natural substrate (cAMP or cGMP) for the active site of the enzyme. This leads to an increase in the intracellular levels of these cyclic nucleotides, thereby modulating downstream signaling pathways.

Modulation of Cellular Pathways by Isoquinoline Derivatives

Isoquinoline derivatives exert their biological effects by modulating a variety of cellular pathways, often through the inhibition of key enzymes as discussed previously. These pathways are fundamental to cellular processes such as proliferation, inflammation, and survival.

One of the critical pathways modulated by isoquinoline derivatives is the NF-κB (nuclear factor kappa-B) signaling pathway . NF-κB is a key regulator of the inflammatory response, and its activation leads to the transcription of pro-inflammatory genes. nih.gov A novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. nih.gov This inhibition resulted in a reduced release of inflammatory mediators like TNF-α, IL-1β, and IL-6, as well as decreased expression of iNOS and COX-2. nih.gov Similarly, cryptolepine, an indoloquinoline alkaloid, has been shown to reduce nitric oxide generation and NF-κB DNA binding in vitro, suggesting its anti-inflammatory effects are mediated through the suppression of the NF-κB pathway. nih.gov

Isoquinoline and their related alkaloids also interfere with other critical signaling pathways involved in viral replication, including the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathway . nih.gov Viruses often exploit host cell pathways to ensure their own replication. nih.gov For example, flaviviruses are known to manipulate cellular metabolism by stimulating glycolysis and lipid anabolic and catabolic pathways to create an optimal environment for their replication. nih.gov By interfering with these pathways, isoquinoline derivatives can exhibit antiviral activity. nih.gov

Furthermore, the PI3K/Akt/mTOR pathway , which is crucial for cell growth, metabolism, and survival, is another target for quinoline derivatives. nih.govmdpi.com Dysregulation of this pathway is common in cancer. mdpi.com Omipalisib, a quinoline derivative, has been shown to be a potent inhibitor of both PI3K and mTOR. nih.gov By inhibiting these kinases, such compounds can induce apoptosis and suppress tumor growth.

The modulation of these cellular pathways underscores the therapeutic potential of isoquinoline derivatives in a range of diseases, including inflammatory disorders, viral infections, and cancer.

In Vitro Studies on Cellular Models (excluding human clinical data)

The antiproliferative and cytotoxic effects of isoquinoline derivatives have been extensively investigated in various cancer cell lines. These compounds have demonstrated the ability to inhibit cell growth and induce cell death through multiple mechanisms.

Several studies have reported the potent cytotoxic activity of isoquinoline alkaloids against a range of human cancer cell lines, including those of the breast, prostate, and leukemia. nih.govnih.gov For instance, lamellarin D, a pyrrolo[2,1-a]isoquinoline derivative, exhibited significant cytotoxic activity against human prostate cancer cells (DU-145, LNCaP) and induced high levels of apoptosis in leukemia cells (K562). nih.gov The mechanism of action for some of these derivatives involves a direct effect on mitochondria, leading to nuclear apoptosis. nih.gov Structure-activity relationship studies have highlighted that the presence and position of hydroxyl groups are often critical for their cytotoxic activity. nih.gov

Another mechanism of cytotoxicity involves the inhibition of key enzymes involved in cell proliferation and survival. As mentioned earlier, many isoquinoline and quinoline derivatives are potent kinase inhibitors. researchgate.net For example, 3,6-disubstituted quinolines have shown selective inhibition of c-Met kinase and potent antiproliferative activity against cancer cell lines with c-Met overexpression. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, triggering apoptosis in lung and breast cancer cells. mdpi.com One such compound, 10e, showed IC50 values of 0.033 µM and 0.63 µM against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, respectively. mdpi.com

The table below summarizes the antiproliferative activity of selected isoquinoline and quinoline derivatives in different cancer cell lines.

CompoundCancer Cell LineActivity (IC50)
Lamellarin DHCT11625 nM
Lamellarin DHepG288 nM
ZL1 (glycosylated lamellarin D)HCT11614 nM
ZL1 (glycosylated lamellarin D)HepG224 nM
ZL3 (glycosylated lamellarin D)A5493 nM
ZL3 (glycosylated lamellarin D)HCT11610 nM
ZL3 (glycosylated lamellarin D)HepG215 nM
Compound 10e (morpholine-substituted THQ)A5490.033 µM
Compound 10e (morpholine-substituted THQ)MDA-MB-2310.63 µM
Compound 10h (morpholine-substituted THQ)MCF-70.087 µM

The anti-inflammatory and analgesic properties of isoquinoline derivatives are well-documented and are primarily attributed to their ability to modulate inflammatory pathways. semanticscholar.orgnih.gov

In vitro studies have demonstrated that certain isoquinoline derivatives can significantly inhibit the production of pro-inflammatory mediators. For example, novel chiral pyrazolo isoquinoline derivatives have shown potent nitric oxide (NO) inhibitory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells in a dose-dependent manner, with IC50 values for the most promising compounds ranging from 20.76 µM to 47.8 µM. exlibrisgroup.com.cn Western blotting analysis revealed that these compounds down-regulate and suppress the expression of the key inflammatory enzyme, inducible nitric oxide synthase (iNOS). exlibrisgroup.com.cn Molecular docking studies further suggested a potential binding affinity of these compounds to iNOS. exlibrisgroup.com.cn

As previously discussed, the inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many isoquinoline derivatives. nih.gov By preventing the activation of NF-κB, these compounds can suppress the expression of a wide range of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The analgesic effects of isoquinoline alkaloids like morphine are mediated through their interaction with opioid receptors in the central nervous system. wikipedia.org Morphine is an agonist for the µ-opioid receptor (MOR), and its activation is associated with analgesia. wikipedia.org It also has agonist activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), which are also thought to play a role in analgesia. wikipedia.org While morphine is a well-known example, synthetic isoquinoline derivatives have also been evaluated for their analgesic properties, often showing a correlation with their anti-inflammatory activities. nih.gov

Isoquinoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. semanticscholar.orgnih.govacs.org The mechanisms underlying their antimicrobial action are diverse and can involve disruption of cell membrane integrity, inhibition of essential enzymes, and interference with nucleic acid synthesis.

One proposed mechanism of action is the inhibition of cell division and nucleic acid synthesis. researchgate.net For instance, isoquinoline-3-carboxylic acid has shown significant antibacterial activity against several plant bacteria. researchgate.net Scanning electron microscopy revealed that treatment with this compound resulted in a curved and sunken cell morphology and destroyed cell membrane integrity in Acidovorax citrulli. researchgate.net It also inhibited motility, exopolysaccharide production, and biofilm formation. researchgate.net

Alkynyl isoquinolines represent a new class of antibacterial compounds with strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds have been shown to reduce the intracellular load of MRSA in macrophages, a feat that vancomycin, a standard antibiotic, was unable to achieve. mdpi.com

The antimicrobial activity of isoquinoline derivatives is often enhanced by specific substitutions on the isoquinoline core. For example, halogenated phenyl- and phenethyl carbamates of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been shown to exert remarkable bactericidal activity. nih.gov Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, have exhibited the greatest antifungal activity. nih.gov

Another interesting antimicrobial mechanism involves the chelation of metal ions. 8-Hydroxyquinoline and its derivatives are known to possess potent antimicrobial activity due to their ability to chelate metal ions like Mn2+, Zn2+, and Cu2+, thereby disrupting metal homeostasis in bacterial cells. mdpi.comnih.gov The iron complex Fe(8-hydroxyquinoline)3 has been shown to have enhanced antimicrobial potency by combining the bactericidal activity of iron with the metal-chelating effect of 8-hydroxyquinoline. mdpi.comnih.gov This dual mechanism involves the transport of iron into the bacterial cell, which can then trigger the production of reactive oxygen species through the Fenton reaction, leading to cell death. mdpi.com

The table below provides a summary of the antimicrobial activity of selected isoquinoline derivatives against various microorganisms.

Compound/Derivative ClassMicroorganismActivity/Mechanism
Isoquinoline-3-carboxylic acidRalstonia solanacearum, Acidovorax citrulli, Xanthomonas spp.EC50 values ranging from 8.38 to 17.35 µg/mL; disrupts cell membrane integrity. researchgate.net
Tricyclic isoquinoline (Compound 8d)Staphylococcus aureusMIC = 16 µg/mL. mdpi.com
Tricyclic isoquinoline (Compound 8f)Staphylococcus aureus, Streptococcus pneumoniaeMIC = 32 µg/mL. mdpi.com
Tricyclic isoquinoline (Compound 8f)Enterococcus faeciumMIC = 64 µg/mL. mdpi.com
Alkynyl isoquinolines (HSN584, HSN739)Methicillin-resistant Staphylococcus aureus (MRSA)Bactericidal; active against intracellular MRSA. mdpi.com
Fluorophenylpropanoate ester 13BacteriaRemarkable bactericidal activity. nih.gov
Halogenated phenyl- and phenethyl carbamates (17, 18, 21, 22)BacteriaRemarkable bactericidal activity. nih.gov
Chlorobenzoate and chlorophenylpropanoate esters (10, 14)FungiGreatest antifungal activity. nih.gov
8-HydroxyquinolineStaphylococcus aureusMIC = 16.0–32.0 µM; metal chelation. mdpi.com

Theoretical and Computational Chemistry Applications in Methyl 8 Chloroisoquinoline 3 Carboxylate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. researchgate.netnih.gov For isoquinoline (B145761) derivatives, these calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

DFT methods, such as B3LYP, are commonly employed to optimize molecular geometry and calculate key electronic parameters. nih.govscirp.org These parameters help predict how the molecule will behave in chemical reactions.

Key Research Findings from DFT Studies on Related Quinoline (B57606)/Isoquinoline Structures:

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A small HOMO-LUMO gap suggests higher reactivity. mdpi.com For some new tetrahydroisoquinoline derivatives, low HOMO-LUMO gaps have been calculated, indicating a soft nature and higher reactivity. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. For certain tetrahydroisoquinoline derivatives, electrophilicity index values of 3.56 and 3.60 eV were calculated, suggesting an electrophilic nature that is relevant for studying their organic reactions. mdpi.com

Electron Distribution: Quantum chemical calculations can determine the electron distribution within a molecule, predicting the most likely sites for electrophilic or nucleophilic attack. In a study on the methylation of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion, DFT calculations were used to interpret the experimentally observed regioselectivity of the reaction. mdpi.com

Spectroscopic Properties: Computational methods can simulate spectra (e.g., NMR, UV-Vis) to aid in the structural characterization of newly synthesized compounds. nih.govnih.gov

Computational MethodCalculated PropertySignificance in ResearchExample from Related Compounds
DFT (B3LYP/6-31+G(d,p))HOMO-LUMO Energy GapPredicts chemical reactivity and stabilityLow gaps in tetrahydroisoquinolines suggest high reactivity. mdpi.com
DFT (B3LYP)Electrophilicity Index (ω)Measures the ability to accept electronsValues of ~3.6 eV indicated the electrophilic nature of certain derivatives. mdpi.com
DFT (B3LYP/cc-pVDZ)Electron Density/ChargesExplains regioselectivity in reactionsUsed to understand the methylation pathway of a quinoline-3-carboxylate. mdpi.com
TD-DFTUV-Vis Electronic SpectraAids in structural confirmation and understanding electronic transitionsSimulated for quinolinone derivatives to inspect electronic absorption spectra. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For compounds like Methyl 8-chloroisoquinoline-3-carboxylate, MD simulations are valuable for understanding how the molecule behaves in a biological environment, such as its interaction with a protein target. nih.gov These simulations provide detailed information on the stability of ligand-protein complexes and the flexibility of the molecule. mdpi.com

The process typically involves placing the docked ligand-protein complex in a simulated aqueous environment and observing its behavior over a set period, often nanoseconds. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are analyzed to assess stability. mdpi.com

Illustrative Findings from MD Simulations of Quinoline Derivatives:

Complex Stability: In a study of quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors, MD simulations were performed for 100 nanoseconds. The analysis of the RMSD for the protein and ligand confirmed that the secondary structure of the protein remained stable throughout the simulation, indicating a stable binding of the compound. mdpi.com

Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding. The root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein become more or less flexible when the ligand is bound.

Interaction Persistence: These simulations can verify whether the key interactions (like hydrogen bonds) observed in static docking models are maintained over time, providing a more dynamic and realistic picture of the binding event.

Simulation Software/Force FieldAnalyzed ParameterPurpose of AnalysisTypical Finding for Quinoline Derivatives
NAMD / AMBERRoot-Mean-Square Deviation (RMSD)To assess the stability of the protein-ligand complex over timeStable RMSD values confirm the protein's secondary structure is maintained with the ligand bound. mdpi.com
GROMACS / AMBER99SB-ILDNRoot-Mean-Square Fluctuation (RMSF)To identify flexible regions of the protein upon ligand bindingReveals how ligand binding affects the dynamic movement of different protein regions. nih.gov
Desmond / OPLS3eHydrogen Bond AnalysisTo monitor the persistence of key intermolecular interactionsConfirms that crucial hydrogen bonds predicted by docking are stable during the simulation. nih.gov

Docking Studies for Elucidating Binding Modes with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scienceopen.com In drug discovery research, this is used to predict how a small molecule like this compound might interact with a specific protein target. Docking algorithms score different binding poses based on factors like intermolecular forces, providing insights into binding affinity and mechanism of action. mdpi.com

For quinoline and isoquinoline derivatives, docking studies have been crucial in identifying potential biological targets and explaining observed biological activity. nih.govmdpi.com

Examples of Docking Studies on Structurally Related Compounds:

Inhibitor Binding: Docking studies on quinoline-3-carboxamides (B1200007) with various kinases revealed their binding mode in the ATP-binding pocket, with the quinoline nitrogen shown to bind to the hinge region of the kinases. mdpi.com

Antiviral Activity: In a study of quinoline derivatives as potential inhibitors of Hepatitis B Virus (HBV) replication, molecular docking simulations were performed to understand their interaction with the viral machinery. mdpi.comnih.gov

Antimicrobial Targets: Novel quinoline-based thiosemicarbazide (B42300) derivatives were docked into the active site of the InhA enzyme from Mycobacterium tuberculosis to propose a mechanism for their antimycobacterial activity. nih.gov The most active compound showed strong interactions with key residues in the enzyme's active site.

Compound ClassBiological TargetKey FindingReference
Quinoline-3-carboxamidesATM, ATR, DNA-PKcs KinasesThe quinoline nitrogen forms a key interaction with the hinge region of the kinase domain. mdpi.com
Methyl quinoline-3-carboxylate derivativesHepatitis B Virus (HBV)Compounds identified as potent inhibitors of HBV replication through docking simulations. nih.gov, mdpi.com
Quinoline-based thiosemicarbazidesM. tuberculosis InhA EnzymeDocking revealed binding modes that likely explain the inhibition of the InhA enzyme. nih.gov
1,2,3-Triazole-8-quinolinol hybridsBacterial ProteinsInvestigations into binding affinities helped rationalize the observed antibacterial activity. nih.gov

QSAR Modeling and Cheminformatics for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. japsonline.comjapsonline.com

For isoquinoline derivatives, QSAR studies have been successfully applied to optimize their activity against various biological targets. japsonline.comnih.gov

Key Aspects of QSAR Studies on Isoquinoline Derivatives:

Model Development: A QSAR model was developed for 3-(3, 4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to predict their inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme. japsonline.comjapsonline.com

Statistical Validation: The robustness and predictive power of QSAR models are assessed using statistical metrics. A model for isoquinoline derivatives targeting AKR1C3 showed strong statistical values, including an external R² (R²ext) of 0.9179, indicating excellent predictive ability for new compounds. japsonline.com

Descriptor Analysis: The models identify which molecular properties are most important for activity. For a series of pyrimido-isoquinolin-quinones with antibacterial activity, a 3D-QSAR model found that steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) fields were crucial for activity. nih.gov

Virtual Screening: Once validated, QSAR models can be used to screen large virtual libraries of compounds to prioritize which ones should be synthesized and tested experimentally. researchgate.net

Compound SeriesBiological TargetQSAR Model TypeKey Statistical ParameterConclusion
3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivativesAKR1C3 Enzyme2D-QSARR²ext = 0.9179The model is robust and can predict bioactivity for novel isoquinoline derivatives. japsonline.com
Pyrimido-isoquinolin-quinonesMethicillin-Resistant S. aureus (MRSA)3D-QSAR (CoMSIA)q² = 0.596, r² = 0.895Electrostatic and steric properties are key for improving antibacterial activity. nih.gov
Quinoline/isoquinoline derivativesDipeptidyl peptidase-4QSAR (Monte Carlo method)R²validation = 0.8162The model showed good predictive potential for designing new inhibitors. researchgate.net

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For the synthesis of the isoquinoline core, computational studies have been used to elucidate complex reaction mechanisms.

Elucidating Reaction Pathways: In a study on the synthesis of isoquinoline N-oxides via oxidative cyclization, computational mechanistic studies were performed to determine whether the reaction proceeded through an ionic or a radical pathway. The findings suggested that the ionic pathway was the primary mechanism, which aligned well with experimental observations like solvent effects. nih.gov

Understanding Regioselectivity: As mentioned previously, DFT calculations were employed to provide a theoretical interpretation for the observed regioselectivity in the methylation of a hydroxy-quinoline-carboxylate system. By calculating the electron distribution in the anionic intermediate, the model correctly predicted the site of methylation. mdpi.com

Guiding Synthesis: Understanding the reaction mechanism allows for the optimization of reaction conditions (e.g., choice of catalyst, solvent, temperature) to improve yields and selectivity, guiding the synthesis of complex molecules like this compound. mdpi.comresearchgate.net

Advanced Methodologies and Future Perspectives in Methyl 8 Chloroisoquinoline 3 Carboxylate Research

Development of Novel Stereoselective Synthetic Protocols

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is a cornerstone of modern drug discovery. For derivatives of Methyl 8-chloroisoquinoline-3-carboxylate, which may possess stereogenic centers, the ability to selectively synthesize a single enantiomer is crucial.

Current research in the synthesis of isoquinoline (B145761) alkaloids and related nitrogen heterocycles is heavily focused on asymmetric synthesis. nih.govazolifesciences.com Methodologies that are applicable to the synthesis of chiral derivatives of this compound include:

Diastereoselective Synthesis: This approach involves the use of chiral auxiliaries or substrates to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.

Enantioselective Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate the direct formation of a specific enantiomer from a prochiral starting material. This is a highly efficient strategy as only a small amount of the chiral catalyst is required. nih.govazolifesciences.com

Chiral Resolution: This classical method involves the separation of a racemic mixture into its individual enantiomers. datadynamicsinc.com This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. datadynamicsinc.com While effective, this method has the disadvantage of a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. datadynamicsinc.com

Future efforts in this area will likely focus on the development of more efficient and versatile catalytic systems for the asymmetric synthesis of complex isoquinoline derivatives, allowing for precise control over their three-dimensional structure.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. thermofisher.comacs.org For this compound research, these computational tools offer powerful new ways to design novel derivatives and predict their biological activity.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known isoquinoline derivatives and their biological activities to develop QSAR models. vaddc.orgnews-medical.net These models can then predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. datadynamicsinc.com This data-driven approach allows researchers to understand the complex relationships between a molecule's structure and its function. news-medical.netmdpi.com

In Silico Screening and Molecular Docking: Virtual screening allows for the rapid computational assessment of large libraries of virtual compounds for their potential to bind to a specific biological target. parabolicdrugs.com Molecular docking simulations can then predict the binding mode and affinity of the most promising candidates, providing insights into the molecular interactions that drive activity. sciencepublishinggroup.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical part of drug development. AI and ML models can be used to predict these properties early in the design process, reducing the likelihood of late-stage failures. openlibrary.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. By learning from vast databases of chemical structures and their properties, these models can generate novel isoquinoline derivatives that are optimized for activity against a specific target.

The integration of these computational approaches is creating a more predictive and efficient paradigm for drug design, enabling researchers to explore chemical space more effectively and identify promising new drug candidates with greater speed and precision. thermofisher.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new derivatives of this compound with improved or novel biological activities relies on the ability to synthesize and test large numbers of compounds. High-throughput screening (HTS) and combinatorial chemistry are essential technologies for achieving this.

A particularly powerful combinatorial approach is the use of DNA-Encoded Libraries (DELs) . In this technology, each molecule in a library is tagged with a unique DNA barcode that encodes its chemical structure. galaxyproject.orgpharmabiz.com This allows for the synthesis and screening of libraries containing billions of different compounds in a single tube, dramatically increasing the scale and efficiency of hit identification. galaxyproject.orgaddconsortium.org

Once a library of compounds has been created, High-Throughput Screening (HTS) is used to rapidly test them for biological activity. acs.org This involves the use of automated systems to perform thousands of biochemical or cell-based assays in a short period. A common HTS approach in modern drug discovery is Fragment-Based Drug Discovery (FBDD) . nih.gov In FBDD, small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. jhu.edufiercebiotech.com Hits from this initial screen can then be optimized and grown into more potent lead compounds. jhu.edu This method has been successfully applied to the discovery of isoquinoline-based inhibitors. parabolicdrugs.comjhu.edu

TechnologyDescriptionApplication in Isoquinoline Research
Combinatorial Chemistry Synthesis of large libraries of related compounds. ucdrugdiscovery.orgRapid generation of diverse isoquinoline derivatives for screening. vaddc.orgnews-medical.net
DNA-Encoded Libraries (DEL) Combinatorial libraries where each molecule is tagged with a unique DNA barcode. galaxyproject.orgpharmabiz.comScreening of massive libraries (billions of compounds) to find novel hits. addconsortium.org
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for biological activity. acs.orgRapidly identifying active compounds from isoquinoline libraries.
Fragment-Based Drug Discovery (FBDD) Screening of small "fragments" for weak binding, followed by optimization. nih.govIdentifying novel starting points for isoquinoline-based inhibitors. parabolicdrugs.comjhu.edu

Exploration of New Biological Targets and Unconventional Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govsciencepublishinggroup.com While derivatives have been explored for traditional therapeutic areas like cancer, inflammation, and infectious diseases, future research is expanding to novel biological targets and unconventional applications. azolifesciences.comiqconsortium.org

New Biological Targets: Recent research has identified isoquinoline derivatives as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two promising targets for cancer immunotherapy. jhu.edu Additionally, certain tetrahydroisoquinoline derivatives have been identified as neurotoxins implicated in the pathology of Parkinson's disease, opening up new avenues for research into neurodegenerative disorders. fiercebiotech.com

Unconventional Applications: Beyond pharmaceuticals, the unique chemical and physical properties of isoquinolines are being exploited in other fields:

Material Science: Isoquinoline-based polymers are being investigated for use in conductive materials, optical devices, and sensors. The ability of isoquinolines to act as ligands for metal ions also makes them useful for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. parabolicdrugs.com

Fluorescent Probes: Some isoquinoline derivatives exhibit fluorescent properties, making them potentially useful as molecular probes for imaging and assays in chemical biology research. azolifesciences.com

Industrial Applications: Isoquinolines are used in the manufacturing of dyes, paints, insecticides, and fungicides. They also find use as corrosion inhibitors and catalysts in industrial processes. datadynamicsinc.comfiercebiotech.com

The continued exploration of the vast chemical space accessible from the this compound scaffold is likely to uncover derivatives with novel mechanisms of action and applications that extend far beyond traditional medicine.

Multidisciplinary Research Collaborations and Data Sharing Initiatives

The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach. azolifesciences.comparabolicdrugs.com The future of research on this compound and its derivatives will be shaped by the convergence of expertise from various fields and a growing commitment to open science.

Multidisciplinary Collaborations: Effective drug discovery programs require the integration of knowledge from medicinal chemistry, biology, pharmacology, computational science, and clinical research. parabolicdrugs.com Collaborations between academic research institutions and pharmaceutical companies are becoming increasingly common, as they leverage the innovative basic research of academia with the drug development expertise and resources of industry. acs.org Consortia such as the Academic Drug Discovery Consortium (ADDC) and the IQ Consortium provide platforms for these collaborations, fostering the sharing of expertise and resources. addconsortium.orgjhu.eduiqconsortium.org

Data Sharing and Open Science: The open science movement, which advocates for making scientific research and data accessible to all, is gaining momentum in the chemical sciences. sciencepublishinggroup.com Large, publicly accessible databases play a critical role in this ecosystem:

PubChem: A repository for the biological activities of small molecules. nih.gov

ChEMBL: A database of bioactive drug-like small molecules, it contains 2D structures, calculated properties, and abstracted bioactivities. nih.gov

Open Reaction Database (ORD): An initiative to create a public repository of chemical reaction data, which will be invaluable for the development of new synthetic methodologies and machine learning models. nih.gov

These data sharing initiatives, often supported by publishers and funding agencies, are making chemical and biological data more Findable, Accessible, Interoperable, and Reusable (FAIR). galaxyproject.org This open exchange of information accelerates the pace of discovery by allowing researchers to build upon each other's work, avoid duplicating efforts, and apply powerful computational tools to large, aggregated datasets. The establishment of data-sharing consortia between pharmaceutical companies further underscores the industry's recognition of the value of pre-competitive collaboration. fiercebiotech.com

Q & A

Q. What are the common synthetic routes for Methyl 8-chloroisoquinoline-3-carboxylate?

The synthesis typically involves functionalizing isoquinoline derivatives through multi-step pathways. For example, halogenation of ethyl 8-methoxycoumarin-3-carboxylate followed by substitution reactions can yield chloro-substituted intermediates. Methylation using methyl iodide in dimethylformamide (DMF) at elevated temperatures is a critical step to introduce the methyl ester group . Reaction conditions (e.g., solvent choice, temperature) significantly influence yield and purity .

Q. How is the structure of this compound characterized in academic research?

Structural characterization employs spectroscopic techniques (NMR, IR) to confirm functional groups and substitution patterns. X-ray crystallography, refined using programs like SHELXL (part of the SHELX suite), provides precise spatial arrangements of substituents . For example, crystallographic data can resolve ambiguities in the positions of chlorine and methoxy groups .

Q. What are the key physical and chemical properties of this compound?

The compound exhibits moderate stability under standard conditions. Key properties include:

  • Solubility : Limited in polar solvents due to aromatic and ester groups.
  • Reactivity : Susceptible to nucleophilic substitution at the chlorine position under mild conditions .
  • Thermal stability : Decomposes above 200°C, as observed in thermogravimetric analysis .

Advanced Research Questions

Q. How do substitution patterns influence the biological activity of this compound analogs?

Structural analogs with variations in substituent positions (e.g., chlorine at position 2 vs. 4, methoxy vs. methyl groups) show distinct biological profiles. For instance:

CompoundSubstitutionActivity Profile
Methyl 4-chloro-8-methoxyquinoline-2-carboxylateCl at position 4Reduced enzyme inhibition due to steric hindrance
Ethyl 4-chloro-8-methylquinoline-3-carboxylateEthyl esterEnhanced solubility but lower cytotoxicity
Computational models (e.g., QSAR) can predict activity trends based on electronic and steric parameters .

Q. What methodological strategies address contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). To resolve these:

  • Standardized protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds.
  • Statistical analysis : Apply ANOVA or t-tests to compare datasets, as emphasized in pharmacological reproducibility studies .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice .

Q. How can molecular docking elucidate the mechanism of action of this compound?

Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like topoisomerase II or kinase enzymes. For example:

  • Binding pocket interactions : The chlorine atom forms halogen bonds with amino acid residues, while the ester group stabilizes hydrophobic regions .
  • Validation : Compare docking scores with experimental IC50 values to refine predictive models .

Q. What advanced techniques optimize the hydrolysis of this compound to its carboxylic acid derivative?

Hydrolysis under alkaline conditions (e.g., NaOH/ethanol) is common, but microwave-assisted methods reduce reaction time by 50% . Kinetic studies using HPLC monitor ester cleavage rates, revealing pH-dependent mechanisms .

Methodological Notes

  • Crystallographic refinement : SHELXL is preferred for small-molecule structures due to robust handling of twinning and disorder .
  • Data presentation : Follow guidelines for figures (e.g., avoid overcrowding chemical structures; use color to highlight key interactions) .
  • Critical analysis : Evaluate synthetic routes for scalability and environmental impact, as outlined in green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.